Technical Guide: 4-(2-Chloroethyl)thiomorpholine Hydrochloride
Technical Guide: 4-(2-Chloroethyl)thiomorpholine Hydrochloride
The chemical structure and technical profile of 4-(2-chloroethyl)thiomorpholine hydrochloride .
CAS: 89583-39-1 | Formula: C₆H₁₃Cl₂NS | MW: 202.14 g/mol
Executive Summary
4-(2-chloroethyl)thiomorpholine hydrochloride is a specialized nitrogen mustard analog and alkylating intermediate used primarily in medicinal chemistry and drug discovery. Structurally, it consists of a thiomorpholine heterocycle N-alkylated with a 2-chloroethyl group. It serves as a critical building block for introducing the thiomorpholinoethyl moiety into pharmacophores.
Unlike its oxygenated counterpart (4-(2-chloroethyl)morpholine), this sulfur-containing analog offers distinct physicochemical properties—specifically increased lipophilicity and altered metabolic susceptibility (via S-oxidation)—making it a valuable tool for bioisosteric replacement strategies in lead optimization.
Key Hazard: As a
Structural Characterization & Properties
The compound is a hydrochloride salt of a tertiary amine.[1] The thiomorpholine ring adopts a chair conformation similar to cyclohexane, with the bulky N-substituent generally preferring the equatorial position to minimize 1,3-diaxial interactions, though the salt form locks the nitrogen inversion.
Physicochemical Data Table
| Property | Value |
| IUPAC Name | 4-(2-chloroethyl)thiomorpholine hydrochloride |
| CAS Number | 89583-39-1 |
| Molecular Formula | C₆H₁₂ClNS · HCl |
| Molecular Weight | 202.14 g/mol (Salt); 165.68 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| pKa (Calculated) | ~6.5 - 7.0 (Conjugate acid of the amine) |
| Lipophilicity (LogP) | Higher than morpholine analog (S vs O atom effect) |
| SMILES | ClCCN1CCSCC1.Cl |
| InChI Key | HVYUHTBJKBUBSH-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocol
The synthesis follows the classic "nitrogen mustard" pathway, converting the secondary amine (thiomorpholine) to an amino-alcohol, followed by chlorination.
Step-by-Step Methodology
1. Hydroxyethylation (Precursor Formation):
-
Reagents: Thiomorpholine, 2-Chloroethanol (or Ethylene Oxide).
-
Conditions: Reflux in toluene or aqueous conditions (if using EO).
-
Mechanism: Nucleophilic attack of the secondary amine nitrogen on the electrophilic carbon of 2-chloroethanol or the epoxide ring.
-
Product: 4-(2-hydroxyethyl)thiomorpholine.
2. Chlorination (Activation):
-
Reagents: Thionyl Chloride (
) or concentrated HCl. -
Solvent: Chloroform (
) or Benzene/Toluene. -
Protocol: The alcohol precursor is dissolved in solvent.[2] Thionyl chloride is added dropwise at 0°C to control the exotherm. The mixture is refluxed to drive
and off-gassing. -
Purification: The product precipitates as the hydrochloride salt.[1] It is filtered, washed with cold ether to remove non-polar impurities, and recrystallized from ethanol/isopropanol.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway converting thiomorpholine to the target hydrochloride salt via an alcohol intermediate.
Reactivity & Mechanism of Action
The utility of 4-(2-chloroethyl)thiomorpholine lies in its ability to act as an electrophile under physiological or basic conditions.
The Aziridinium Intermediate
Upon neutralization of the HCl salt (free basing), the nitrogen lone pair performs an intramolecular nucleophilic attack on the
-
Reactivity: This strained 3-membered ring is a potent electrophile.
-
Nucleophiles: It reacts rapidly with DNA bases (guanine N7), proteins (cysteine thiols), or synthetic nucleophiles (phenols, amines) to form a stable covalent bond.
-
Comparison: The sulfur atom in the thiomorpholine ring is less electronegative than the oxygen in morpholine. This makes the nitrogen slightly less basic but the resulting thiomorpholine ring more lipophilic.
Mechanism Diagram[3][4]
Figure 2: Mechanism of activation showing the formation of the reactive aziridinium species.
Applications in Medicinal Chemistry
This compound is primarily used to install the 2-thiomorpholinoethyl side chain. This moiety is often explored during Hit-to-Lead optimization for the following reasons:
-
Bioisosterism: Replacing a morpholine ring with thiomorpholine increases
(lipophilicity), potentially improving blood-brain barrier (BBB) penetration. -
Metabolic Modulation: The sulfur atom is a "soft" metabolic handle. It can be oxidized to a sulfoxide (
) or sulfone ( ) by CYP450 enzymes, altering the drug's polarity and clearance profile in vivo. -
GPCR Ligands: The thiomorpholine ethyl chain is a common motif in ligands targeting serotonergic (5-HT) and dopaminergic receptors.
Example Application Workflow:
-
Scaffold: A phenol or amine-containing drug scaffold (e.g., a benzohydrazide or aryl-piperazine).
-
Reagent: 4-(2-chloroethyl)thiomorpholine HCl + Base (
or ). -
Reaction: The base neutralizes the HCl; the aziridinium forms in situ; the scaffold nucleophile attacks the ring, covalently attaching the thiomorpholine tail.
Safety & Handling (Critical)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed.
-
Skin Corrosion: Causes severe skin burns and eye damage.
-
Mutagenicity: Suspected mutagen (due to alkylating capability).
Handling Protocol:
-
Containment: Always handle in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Spills should be neutralized with a solution of 10% sodium thiosulfate (a strong nucleophile that quenches the alkylating agent) followed by dilute bicarbonate.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture triggers hydrolysis (releasing HCl) and degradation.
References
-
Sigma-Aldrich. 4-(2-Chloroethyl)thiomorpholine hydrochloride Product Information. Merck KGaA. Link (Accessed via search).
-
PubChem. Compound Summary: 4-(2-Chloroethyl)morpholine hydrochloride (Analog Reference). National Library of Medicine. Link
-
Kardile, et al. Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivatives. International Journal of Applied Biology and Pharmaceutical Technology, 2011. Link
-
ChemicalBook. CAS 89583-39-1 Product Details. Link
